

physical and chemical properties of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Hydroxy-5-methoxy-2-nitrobenzoic acid

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Technical Guide: 4-Hydroxy-5-methoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **4-Hydroxy-5-methoxy-2-nitrobenzoic acid** (CAS No: 31839-20-0).

This document collates available data on its characteristics, synthesis, and role as a key intermediate in the development of pharmacologically active compounds.

Chemical and Physical Properties

4-Hydroxy-5-methoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates hydroxyl, methoxy, and nitro functional groups, making it a versatile building block in organic synthesis. The compound is typically described as a yellow crystalline solid.^[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **4-Hydroxy-5-methoxy-2-nitrobenzoic acid**. It is important to note that several of these values are predicted through computational models and await experimental verification.

Property	Value	Source
CAS Number	31839-20-0	[1]
Molecular Formula	C ₈ H ₇ NO ₆	[1]
Molecular Weight	213.14 g/mol	
Melting Point	181 °C (with decomposition)	
Boiling Point	456.1 ± 45.0 °C (Predicted)	
Density	1.564 ± 0.06 g/cm ³ (Predicted)	
pKa	2.34 ± 0.25 (Predicted)	
Solubility	Low solubility in water; soluble in organic solvents.[1]	[1]

Spectral Data

Specific, experimentally derived spectral data (NMR, IR, Mass Spectrometry) for **4-Hydroxy-5-methoxy-2-nitrobenzoic acid** are not readily available in the reviewed literature.

Characterization of this compound would typically involve the following analytical techniques:

- ¹H NMR Spectroscopy: Would confirm the positions of aromatic protons and protons of the methoxy, hydroxyl, and carboxylic acid groups.
- ¹³C NMR Spectroscopy: Would identify the number and chemical environment of all carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), N-O (nitro), and C-O (methoxy) functional groups.
- Mass Spectrometry (MS): Would determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Researchers synthesizing this compound will need to perform these analyses to confirm its identity and purity.

Experimental Protocols

Synthesis Protocol: Selective Demethylation

A primary route for synthesizing **4-Hydroxy-5-methoxy-2-nitrobenzoic acid** involves the selective demethylation of a 4,5-dimethoxy-2-nitrobenzoic acid precursor. The following is a general protocol adapted from patent literature.

Reaction: 4,5-dimethoxy-2-nitrobenzoic acid → **4-Hydroxy-5-methoxy-2-nitrobenzoic acid**

Materials:

- 4,5-dimethoxy-2-nitrobenzoic acid
- A suitable base (e.g., Sodium Hydroxide, Potassium Hydroxide)
- Water
- An extraction solvent (e.g., Ethyl Acetate, Diethyl Ether)
- A strong acid for acidification (e.g., Hydrochloric Acid)

Procedure:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the 4,5-dimethoxy-2-nitrobenzoic acid compound in an aqueous solution of the base.
- **Heating:** Heat the mixture, for example, to a temperature between 95-105°C, and maintain with stirring for several hours (e.g., 6 hours) to effect the demethylation. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature.
- **Extraction:** Add an organic extraction solvent (such as ethyl acetate) to the reaction mixture.
- **Acidification:** Carefully add a strong acid (e.g., HCl) to the aqueous phase until the pH is acidic (preferably pH 2 or lower) to protonate the carboxylic acid and the newly formed

hydroxyl group.

- Isolation: Separate the organic layer containing the product. The aqueous layer may be extracted again with the organic solvent to maximize yield.
- Purification: Combine the organic extracts and concentrate them under reduced pressure to yield the crude **4-Hydroxy-5-methoxy-2-nitrobenzoic acid**. The product can be further purified by standard techniques such as recrystallization or column chromatography.



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Caption: General workflow for the synthesis of **4-Hydroxy-5-methoxy-2-nitrobenzoic acid**.

Analytical Methodology (General Approach)

A specific, validated HPLC method for **4-Hydroxy-5-methoxy-2-nitrobenzoic acid** is not available in the cited literature. However, a general reverse-phase HPLC (RP-HPLC) method, commonly used for analyzing substituted benzoic acids, can be adapted and validated.

Instrumentation:

- HPLC system with a UV detector.
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Suggested Mobile Phase:

- Solvent A: Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid) to suppress ionization of the carboxylic acid.
- Solvent B: Acetonitrile or Methanol.

Method:

- A gradient elution, for example starting with a high percentage of Solvent A and increasing the percentage of Solvent B over time, would likely be effective.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30 °C).
- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (e.g., 254 nm).
- Sample Preparation: Dissolve a known mass of the compound in a suitable solvent, such as a mixture of the mobile phase components.

Validation Parameters: The adapted method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

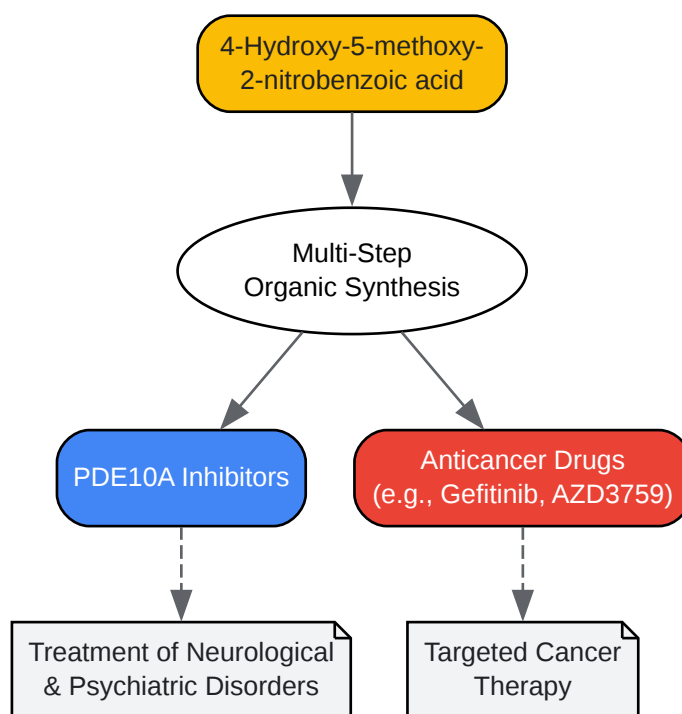
Biological Activity and Applications

There is currently no available literature describing the direct biological activity or signaling pathway engagement of **4-Hydroxy-5-methoxy-2-nitrobenzoic acid** itself. Its significance lies in its role as a crucial pharmaceutical intermediate.

Role in Drug Synthesis

This compound is a key building block in the synthesis of more complex molecules designed to modulate specific biological targets.

- **PDE10A Inhibitors:** It is used as an intermediate in the preparation of 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A (PDE10A). These inhibitors are under investigation for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease.
- **Anticancer Agents:** It has been identified as an intermediate in the synthesis of the anticancer drug Gefitinib and the targeted drug AZD3759.



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Caption: Role as a key intermediate in the synthesis of bioactive compounds.

Other Applications

Some sources suggest its potential use as an antioxidant in food and cosmetics, likely due to its phenolic nature which allows for the scavenging of reactive oxygen species. However, detailed studies on its efficacy and safety for these applications are not widely documented.

Safety Information

There is limited safety information available for **4-Hydroxy-5-methoxy-2-nitrobenzoic acid**. As with any laboratory chemical, it should be handled with caution. It may be an irritant to the eyes, skin, and respiratory system.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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References

- 1. rsc.org [rsc.org]
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